Tetradecyl 3-chloropropanoate
Description
Tetradecyl 3-chloropropanoate is an ester derivative of 3-chloropropanoic acid, where the hydroxyl group of the acid is replaced by a tetradecyl (C₁₄H₂₉) alkoxy group. Its molecular formula is C₁₇H₃₃ClO₂, with a molecular weight of approximately 304.9 g/mol.
For instance, tert-butyl 3-chloropropanoate (CAS 55710-80-0, ) shares the same ester backbone but features a branched tert-butyl group instead of a linear tetradecyl chain. The extended alkyl chain in this compound likely enhances its lipophilicity and thermal stability compared to shorter-chain analogs .
Properties
CAS No. |
64120-16-7 |
|---|---|
Molecular Formula |
C17H33ClO2 |
Molecular Weight |
304.9 g/mol |
IUPAC Name |
tetradecyl 3-chloropropanoate |
InChI |
InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-20-17(19)14-15-18/h2-16H2,1H3 |
InChI Key |
KUZUNHDCZIJWAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Major Products Formed
Scientific Research Applications
Tetradecyl 3-chloropropanoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetradecyl 3-chloropropanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3-chloropropanoic acid, which may interact with cellular enzymes and pathways . The ester bond in this compound allows it to act as a prodrug, releasing the active 3-chloropropanoic acid upon hydrolysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Tetradecyl 3-chloropropanoate with structurally or functionally related compounds:
Structural and Functional Differences
- Alkyl Chain Length: this compound’s long alkyl chain enhances its solubility in nonpolar solvents compared to tert-butyl 3-chloropropanoate, which is more volatile due to its shorter chain .
- Reactivity: The chlorinated ester group in this compound is less reactive than the trichlorinated alkane group in 1,2,3-trichloropropane, which undergoes rapid hydrolysis and is associated with significant toxicity .
- Aromatic vs. Aliphatic Systems: Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate () contains aromatic rings, which confer UV stability and rigidity, unlike the flexible aliphatic chain of this compound .
Thermal and Analytical Properties
- Thermal Stability: Long-chain esters like this compound typically exhibit higher thermal stability than short-chain analogs. Thermogravimetric analysis (TGA) of similar compounds (, Table 2) shows mass loss profiles dependent on alkyl chain length and substituents .
- Crystallinity : Diffractometer data () suggest that linear esters may form more ordered crystalline structures compared to branched or aromatic derivatives, impacting their melting points and solubility .
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